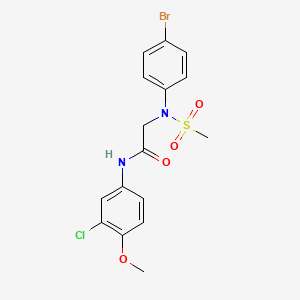![molecular formula C16H17N3O2S B5115059 N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5115059.png)
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It was first synthesized in the late 1940s and has been widely used in scientific research due to its various biological and pharmacological effects.
Wirkmechanismus
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide acts as a non-competitive antagonist of nAChRs, which are ion channels that are activated by the neurotransmitter acetylcholine. By blocking these receptors, this compound inhibits the release of dopamine and other neurotransmitters, leading to a decrease in blood pressure and a reduction in the rewarding effects of nicotine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of nAChRs, the reduction of blood pressure, and the modulation of dopamine release. It has also been found to have anti-inflammatory and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has several advantages for lab experiments, including its well-defined mechanism of action, its ability to selectively block nAChRs, and its relatively low toxicity. However, its use is limited by its poor solubility in water and its potential side effects, such as dizziness and gastrointestinal disturbances.
Zukünftige Richtungen
Future research on N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide could focus on its potential therapeutic applications in other diseases, such as Alzheimer's disease and schizophrenia. It could also investigate the development of more potent and selective nAChR antagonists and the identification of new targets for this compound. Additionally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its various biological and pharmacological effects. Its well-defined mechanism of action and potential therapeutic applications make it a valuable tool for investigating the function of nAChRs in the central nervous system. However, further research is needed to fully understand its potential and limitations.
Synthesemethoden
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide is synthesized through a multi-step process that involves the reaction of nicotinoyl chloride with 3-methylphenoxyethylamine, followed by the addition of carbon disulfide and then treatment with ammonia. The final product is purified through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, nicotine addiction, and Parkinson's disease. It has also been used as a research tool to investigate the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system.
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-4-2-6-14(10-12)21-9-8-18-16(22)19-15(20)13-5-3-7-17-11-13/h2-7,10-11H,8-9H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJPPHHIBKPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5114984.png)
![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5114985.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5114987.png)

![1,3-diethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115002.png)
![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-4-ol](/img/structure/B5115009.png)


![N-methyl-5-{[(1-methyl-4-piperidinyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5115038.png)
![3-chloro-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115048.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5115052.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115083.png)
![1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5115088.png)
